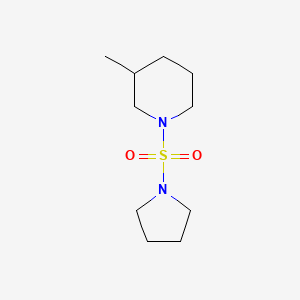
4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine (also known as MPSP) is a chemical compound that has been recently researched for its potential applications in scientific research. This compound is a derivative of piperidine and has a sulfonamide group attached to it. In
Wirkmechanismus
MPSP acts as a positive allosteric modulator of nAChRs. This means that it enhances the activity of the receptor in response to the binding of acetylcholine. MPSP binds to a specific site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the opening of the ion channel and an influx of positively charged ions into the cell.
Biochemical and Physiological Effects
The activation of nAChRs by MPSP has been shown to have several biochemical and physiological effects. These include an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPSP has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength of communication with each other.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPSP in lab experiments is that it is a highly selective modulator of nAChRs. This means that it can be used to study the function of specific subtypes of nAChRs without affecting other types of receptors. However, one limitation is that MPSP has a relatively short half-life in the body, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on MPSP. One area of interest is the role of nAChRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. MPSP may be a useful tool for studying the dysfunction of these receptors in these diseases. Another area of interest is the development of new compounds that are more potent and selective modulators of nAChRs than MPSP. These compounds may have potential therapeutic applications in the treatment of cognitive disorders.
Synthesemethoden
The synthesis of MPSP involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MPSP as a white solid with a melting point of 162-164°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MPSP has been investigated for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are a type of ion channel that is activated by the neurotransmitter acetylcholine. These receptors play a crucial role in cognitive function, learning, and memory.
Eigenschaften
IUPAC Name |
4-methyl-1-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10-4-8-12(9-5-10)15(13,14)11-6-2-3-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPMEDPIJGGENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)

![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)





